
4-bromo-N-hexylaniline
Descripción general
Descripción
4-bromo-N-hexylaniline is a derivative of 4-Hexylaniline . It is an organic compound that is used in various applications. The compound has a linear formula of CH3(CH2)5C6H4NH2 .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves a highly efficient and chemoselective process for the protection of aniline derivatives . The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom .Molecular Structure Analysis
The molecular structure of 4-bromo-N-hexylaniline is similar to that of 4-Hexylaniline, with the addition of a bromine atom. The molecular formula is C12H19N and the molecular weight is 177.2860 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
4-Hexylaniline, a related compound, has a density of 0.9±0.1 g/cm3, a boiling point of 283.8±9.0 °C at 760 mmHg, and a flash point of 121.4±7.7 °C . The properties of 4-bromo-N-hexylaniline may be similar, but the presence of the bromine atom may cause some differences.Aplicaciones Científicas De Investigación
Synthesis of N,N-Di-N-hexylaniline
4-bromo-N-hexylaniline can be used in the synthesis of N,N-Di-N-hexylaniline . This compound is a type of N,N-dialkylaniline, which can be prepared by refluxing a mixture of aniline, iodohexane, and potassium carbonate in ethanol .
Production of Bisazomethine Dye
N,N-Di-N-hexylaniline, which can be synthesized from 4-bromo-N-hexylaniline, may be used to synthesize N,N′-bis[(4-(N,N-dihexylamino)benzylidene]diaminofumaronitrile, a type of bisazomethine dye . Bisazomethine dyes are often used in the production of liquid crystal displays and other optical devices .
Synthesis of 4-Formyl-N,N-dihexylaniline
4-bromo-N-hexylaniline can also be used in the synthesis of 4-formyl-N,N-dihexylaniline . This compound is a useful intermediate in the production of various other chemical compounds .
Synthesis of 4-Bromo Quinolines
4-bromo-N-hexylaniline can be used in the synthesis of 4-bromo quinolines . These compounds are difficult to access and are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
Production of Functionalized Compounds
4-bromo quinolines, which can be synthesized from 4-bromo-N-hexylaniline, can further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .
6. Fabrication of RP/Ion-Exchange, Mixed-Mode, Monolithic Materials 4-bromo-N-hexylaniline is used in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary LC . These materials are often used in liquid chromatography, a technique used in the separation of a mixture by passing it in solution or suspension through a medium in which the components move at different rates .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-hexylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPJDXEPCOGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-hexylaniline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

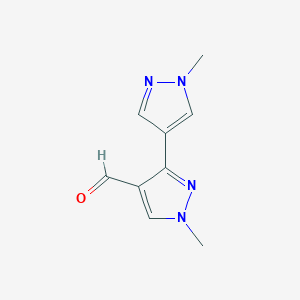
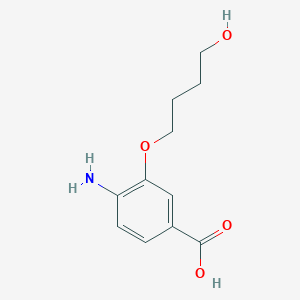


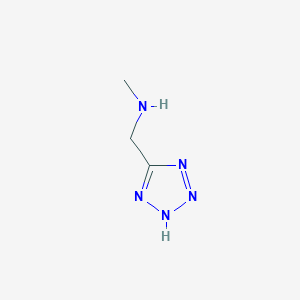
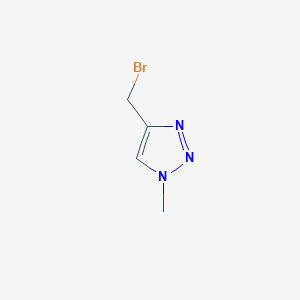
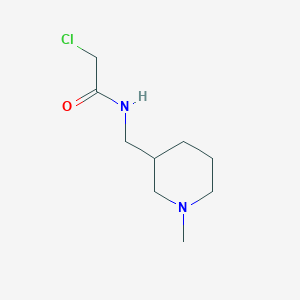

amine](/img/structure/B3225537.png)

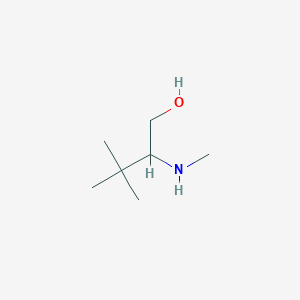

![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3225569.png)
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)